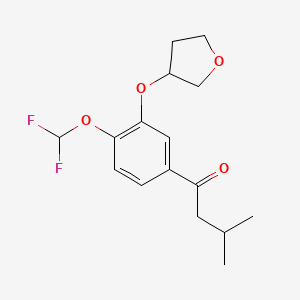
Roflupram
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roflupram (chemische Struktur: C₁₆H₂₀F₂O₄) ist ein selektiver Phosphodiesterase 4 (PDE4)-Inhibitor. Es weist eine orale Bioverfügbarkeit auf und kann die Blut-Hirn-Schranke passieren. PDE4-Enzyme spielen eine entscheidende Rolle bei der Regulierung des intrazellulären cyclic adenosine monophosphate (cAMP)-Spiegels, der verschiedene zelluläre Prozesse beeinflusst . This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt.
Vorbereitungsmethoden
Synthesewege:: Roflupram kann über verschiedene Wege synthetisiert werden. Eine übliche Methode umfasst die folgenden Schritte:
Veresterung: Ausgehend von einem geeigneten Vorläufer führt die Veresterung der Carboxylgruppe mit einem Alkohol zum Ester-Zwischenprodukt.
Fluorierung: Einführung von Fluoratomen an bestimmten Positionen unter Verwendung von Reagenzien wie N-Fluorbenzolsulfonimid (NFSI).
Hydrolyse: Der Ester wird hydrolysiert, um das Endprodukt this compound zu bilden.
Industrielle Produktion:: Die Produktion im industriellen Maßstab umfasst typischerweise optimierte Synthesewege, Reinigung und Qualitätskontrolle. Details zu spezifischen industriellen Verfahren sind proprietär.
Analyse Chemischer Reaktionen
Roflupram unterliegt verschiedenen chemischen Reaktionen:
Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Oxidation: Oxidative Prozesse können auftreten und zur Bildung von Metaboliten führen.
Substitution: Fluoratome können an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien sind Säuren, Basen und Oxidationsmittel. Zu den Hauptprodukten gehören die hydrolysierte Form und fluorierte Derivate.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
1. Parkinson's Disease Models
Roflupram has demonstrated significant neuroprotective effects in models of Parkinson's disease (PD). In vitro studies using SH-SY5Y cells exposed to neurotoxic agents like 1-methyl-4-phenylpyridinium iodide (MPP+) revealed that this compound decreased apoptosis and improved mitochondrial function by enhancing the expression of CREB and PGC-1α . In vivo studies further supported these findings, showing that this compound improved motor functions and prevented dopaminergic neuronal loss in MPTP-treated mice .
2. Anti-Inflammatory Properties
This compound also exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in microglial cells activated by lipopolysaccharides (LPS) . This action is mediated through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1), which are crucial for regulating inflammatory responses in the brain .
Clinical Implications
The potential clinical applications of this compound extend beyond neurodegenerative diseases. Its efficacy in reducing exacerbation rates in chronic obstructive pulmonary disease (COPD) has been noted, where it significantly decreased hospitalization rates due to respiratory causes . This suggests that this compound may serve as a valuable therapeutic agent not only in neurological disorders but also in respiratory conditions.
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
Several case studies have highlighted the potential of this compound:
- Neuroprotection in Parkinson's Disease : A study demonstrated that this compound significantly improved behavioral performance and reduced neuronal loss in PD models. The research indicated that the compound could be a promising candidate for preventing dopaminergic neuron degradation .
- Cognitive Enhancement : In APP/PS1 transgenic mice, this compound reversed cognitive deficits through modulation of inflammatory pathways, showcasing its potential for treating Alzheimer's disease-related cognitive decline .
- COPD Management : Real-world data indicated that patients treated with this compound experienced fewer exacerbations and hospitalizations, emphasizing its therapeutic benefits in chronic respiratory diseases .
Wirkmechanismus
Roflupram inhibits PDE4, preventing cAMP degradation. Elevated cAMP levels activate protein kinase A (PKA) and downstream signaling pathways. The net effect includes reduced inflammation and improved cognition.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Roflupram liegt in seiner Hirndurchlässigkeit und Selektivität für PDE4. Ähnliche Verbindungen umfassen Rolipram (strukturell verwandt) und Cilomilast (verwendet bei Atemwegserkrankungen).
Eigenschaften
CAS-Nummer |
1093412-18-0 |
|---|---|
Molekularformel |
C16H20F2O4 |
Molekulargewicht |
314.32 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |
InChI-Schlüssel |
IXURVUHDDXFYDR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Kanonische SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
roflupram |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















